3-(2-Methylpiperazin-1-YL)propanoic acid
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Overview
Description
3-(2-Methylpiperazin-1-YL)propanoic acid is an organic compound with the molecular formula C8H16N2O2 It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a propanoic acid group attached to a methyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperazin-1-YL)propanoic acid typically involves the reaction of 2-methylpiperazine with a suitable propanoic acid derivative. One common method is the alkylation of 2-methylpiperazine with 3-chloropropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3-(2-Methylpiperazin-1-YL)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylpiperazin-1-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2-Methylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-YL)propanoic acid
- 3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride
- 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid
Uniqueness
3-(2-Methylpiperazin-1-YL)propanoic acid is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
CAS No. |
1060813-92-4 |
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Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-(2-methylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H16N2O2/c1-7-6-9-3-5-10(7)4-2-8(11)12/h7,9H,2-6H2,1H3,(H,11,12) |
InChI Key |
ZZVUKMSAGQZUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1CCC(=O)O |
Origin of Product |
United States |
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